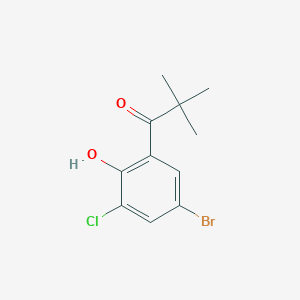
1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C11H12BrClO2 It is a derivative of phenol, characterized by the presence of bromine, chlorine, and a hydroxy group on the phenyl ring, along with a dimethylpropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the bromination and chlorination of a phenolic precursor, followed by the introduction of the dimethylpropanone group. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation. The final step involves the reaction of the halogenated phenol with a suitable ketone precursor under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents safely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogens.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one: Similar structure but lacks the dimethylpropanone group.
1-(5-Bromo-3-chloro-2-hydroxyphenyl)propan-1-one: Similar structure with a propanone group instead of dimethylpropanone.
Uniqueness
1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is unique due to the presence of the dimethylpropanone group, which can influence its reactivity and biological activity compared to its analogs. The combination of halogens and the hydroxy group also provides a versatile platform for further chemical modifications.
Propriétés
Formule moléculaire |
C11H12BrClO2 |
|---|---|
Poids moléculaire |
291.57 g/mol |
Nom IUPAC |
1-(5-bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H12BrClO2/c1-11(2,3)10(15)7-4-6(12)5-8(13)9(7)14/h4-5,14H,1-3H3 |
Clé InChI |
XXXODFDMPVRFEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C1=C(C(=CC(=C1)Br)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















